molecular formula C7H4ClFN2S B2548148 6-Chloro-5-fluorobenzo[d]thiazol-2-amine CAS No. 634909-27-6

6-Chloro-5-fluorobenzo[d]thiazol-2-amine

Cat. No.: B2548148
CAS No.: 634909-27-6
M. Wt: 202.63
InChI Key: OKTZUXGSXXPGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-fluorobenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C7H4ClFN2S and its molecular weight is 202.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, such as thiazoles and benzothiazoles, are pivotal in medicinal chemistry, exhibiting a wide range of biological activities. For example, thiazole derivatives have been extensively investigated for their pharmacological properties, including antiviral, anticancer, antibacterial, antifungal, and anti-inflammatory activities (Sharma et al., 2019). These compounds have been the focus of numerous synthetic approaches aiming to enhance their activity and specificity against various biological targets.

Role in Sensing and Detection Technologies

Luminescent micelles incorporating heterocyclic compounds have been developed as sensors for detecting hazardous materials, including explosives. These nanostructured materials utilize the unique optical properties of heterocyclic moieties to respond to the presence of specific analytes, showcasing the potential of heterocyclic compounds in forensic and environmental monitoring applications (Paria et al., 2022).

Antidepressant and Neurobiological Research

The structural and functional analogies of heterocyclic compounds to known antidepressants indicate their potential in neurobiological research. Studies on compounds like tianeptine, which shares structural similarities with tricyclic antidepressants, reveal insights into the neurobiological mechanisms underlying mood, anxiety, and emotional responses. This suggests that compounds like 6-Chloro-5-fluorobenzo[d]thiazol-2-amine could offer new avenues for exploring treatments for neurobiological disorders (McEwen & Olié, 2005).

Environmental and Biological Monitoring

The fluorescence microscopy techniques developed for visualizing soil microorganisms underscore the importance of heterocyclic compounds in environmental and biological sciences. Fluorochromes, many of which contain heterocyclic structures, enable the detailed observation of microbial communities in situ, providing essential tools for ecological and environmental research (Li, Dick, & Tuovinen, 2004).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Benzothiazole derivatives, including 6-Chloro-5-fluorobenzo[d]thiazol-2-amine, show promise due to their distinctive structures and broad spectrum of biological effects . They are being explored as new anti-tumor small molecule drugs that are simultaneously anti-inflammatory and anticancer .

Properties

IUPAC Name

6-chloro-5-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTZUXGSXXPGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.